molecular formula C19H23N3O B159093 Benzydamine CAS No. 642-72-8

Benzydamine

Cat. No.: B159093
CAS No.: 642-72-8
M. Wt: 309.4 g/mol
InChI Key: CNBGNNVCVSKAQZ-UHFFFAOYSA-N
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Description

Benzydamine, also known as Tantum Verde, is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is primarily used for the treatment of pain and inflammation in the mouth and throat. This compound is available in various forms, including mouthwash, lozenges, and topical creams .

Mechanism of Action

Target of Action

Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, where it exerts its anti-inflammatory and analgesic action .

Mode of Action

This compound’s mode of action is unique among NSAIDs. Instead, it stabilizes the cellular membrane and inhibits the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This unique mode of action facilitates its effectiveness as a locally-acting NSAID with local anaesthetic and analgesic properties .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . It also works on reducing histamine-induced vasodilation and vascular permeability . Furthermore, it has been shown to inhibit monocyte migration and block the p38 MAPK pathway, a key regulator of pro-inflammatory cytokines biosynthesis .

Pharmacokinetics

This compound is well absorbed when administered orally, and plasma drug concentrations reach a peak fairly rapidly . It has a half-life of about 13 hours , and less than 20% of the drug is bound to plasma proteins . It is excreted through the kidneys . The concentration of this compound in the mouthwash is 4 mmol/L .

Result of Action

The primary result of this compound’s action is the relief of pain and inflammation in the targeted area. It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It provides symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .

Action Environment

The action of this compound is influenced by the environment in which it is applied. When used as a mouthwash or spray, it may be used to treat conditions like pharyngitis, aphthous ulcers, and oral ulceration due to radiation therapy . As a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system . Occasionally, oral tissue numbness or stinging sensations may occur, as well as itching, a skin rash, skin swelling or redness, difficulty breathing, and wheezing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzydamine is synthesized through a multi-step process. The key steps involve the formation of the indazole ring and the subsequent attachment of the benzyl and dimethylamino groups. The synthesis typically starts with the reaction of benzyl chloride with hydrazine to form benzyl hydrazine. This intermediate then undergoes cyclization with an appropriate diketone to form the indazole ring. The final step involves the reaction of the indazole derivative with 3-dimethylaminopropyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzydamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, reduced amine derivatives, and substituted this compound compounds .

Scientific Research Applications

Benzydamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Benzydamine is unique among NSAIDs due to its combined anti-inflammatory, analgesic, and local anesthetic properties. Similar compounds include:

This compound’s unique combination of properties makes it particularly effective for treating localized pain and inflammation in the mouth and throat.

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-69-4 (mono-hydrochloride)
Record name Benzydamine [INN:BAN]
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DSSTOX Substance ID

DTXSID7047859
Record name Benzydamine
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Molecular Weight

309.4 g/mol
Source PubChem
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Solubility

Miscible
Record name Benzydamine
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Mechanism of Action

Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs. In particular, benzydamine predominantly acts by inhibiting the synthesis of pro inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without largely affecting other pro inflammatory cytokines (ie. such as IL-6 and IL-8) or anti-inflammatory cytokines (ie. like IL-10 or IL-1 receptor antagonist). Moreover, benzydamine is largely a weak inhibitor of prostaglandin synthesis as it has been shown to effectively inhibit cyclooxygenase (COX) and lipoxygenase enzyme activity only at concentrations of 1mM or greater. Considering most contemporary usages of benzydamine are topical applications that are generally not well absorbed through the skin and/or non-specialized mucosae, benzydamine does not often achieve the kind of absorption or blood concentrations necessary to cause any extraneous distant systemic effects or COX inhibition, allowing it to localize its action. Additionally, it is also hypothesized that benzydamine is capable of inhibiting the oxidative burst of neutrophils and membrane stabilization. These actions are exhibited by the substance’s ability to inhibit the release of granules from neutrophils and to stabilize lysosomes. Furthermore, benzydamine is capable of a local anaesthetic effect that may be related to its capability for inhibiting the release of inflammatory mediators like substance P and calcitonin gene related peptide from sensory nerve endings. Since substance P is capable of causing the release of histamine from mast cells, benzydamine’s prevention of substance P release further contributes to an anti-inflammatory effect. Benzydamine also demonstrates a non-specific antibacterial activity against various bacterial strains that are resistant to broad-spectrum antibiotics such as ampicillin, chloramphenicol, and tetracycline at concentrations of about 3 mmol/L. Combinatorial use of benzydamine and other antibiotics like tetracycline and chloramphenicol are also synergistic against antibiotic resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*.
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CAS No.

642-72-8
Record name Benzydamine
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Record name Benzydamine [INN:BAN]
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Record name Benzydamine
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Melting Point

320°F
Record name Benzydamine
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Synthesis routes and methods

Procedure details

As described in the aforementioned United States patent specification, indazole compounds embraced by the foregoing general formula II are biologically active in that some manifest analgesic, antiinflammatory and myorelaxing activity. Probably the best known of such compounds at the present time is 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, commonly referred to as benzydamine, which in the form of the hydrochloride salt, is employed in chemotherapy as an analgesic, antipyretic and/or antiinflammatory agent. In this role, the benzydamine hydrochloride is asssociated in pharmaceutical compositions with pharmaceutically acceptable organic or inorganic, solid or liquid carriers. According to the process described in the aforementioned United States specification, this compound is prepared by heating the sodium salt of 1-benzyl-3-hydroxy-1H-indazole with 3-chloropropyldimethylamine in xylene as an inert solvent. Treatment of the 1benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole so-obtained with ethereal hydrochloric acid yields the corresponding hydrochloride salt, with a melting point of 160°C.
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Q & A

Q1: What is the primary mechanism of action of Benzydamine?

A1: Unlike many other NSAIDs, this compound does not primarily exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [] Instead, it exhibits a multifaceted mechanism of action, including membrane stabilization, modulation of inflammatory mediators, and interaction with ion channels. []

Q2: How does this compound interact with cell membranes?

A2: this compound's lipophilic nature allows it to integrate into cell membranes, stabilizing them and potentially contributing to its local anesthetic effects. [] This interaction may also influence the function of membrane-bound proteins and signaling pathways involved in inflammation.

Q3: Does this compound affect the production of inflammatory cytokines?

A3: Yes, this compound has been shown to inhibit the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [] This inhibition is observed in both human and mouse cells stimulated with lipopolysaccharide (LPS) or inactivated streptococci. []

Q4: What is the role of this compound in modulating neuronal excitability?

A4: Research suggests that this compound may modulate neuronal excitability and contribute to its analgesic effects beyond its anti-inflammatory actions. It effectively inhibits neuronal basal excitability, reducing firing frequency and increasing rheobase and afterhyperpolarization amplitude in primary cultured dorsal root ganglion (DRG) nociceptors. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C19H23N3O, and its molecular weight is 309.4 g/mol.

Q6: What spectroscopic data is available for this compound?

A6: While specific spectroscopic data from the provided research is limited, this compound's structure can be characterized using techniques such as UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups, bonding patterns, and overall structure of the molecule.

Q7: What is the primary route of this compound metabolism?

A7: this compound is primarily metabolized through oxidation, conjugation, and dealkylation pathways. [] The specific enzymes involved in these metabolic processes require further investigation.

Q8: How is this compound excreted from the body?

A8: While the provided research doesn't explicitly detail the excretion routes, this compound and its metabolites are likely eliminated through a combination of renal and biliary pathways. Further studies are needed to determine the precise excretion routes and their relative contributions.

Q9: What in vitro models have been used to study the effects of this compound?

A9: Researchers have utilized various in vitro models, including human gingival fibroblasts, [, ] RAW 264.7 macrophages, [] and isolated rat leukocytes, [] to investigate the anti-inflammatory, analgesic, and potential anticancer properties of this compound.

Q10: Are there any animal models that have been used to study this compound?

A10: Yes, preclinical studies have employed animal models, including rats and mice, to evaluate the analgesic, anti-inflammatory, and antithrombotic effects of this compound. [, , ] Furthermore, patient-derived oesophageal xenograft mouse models have been utilized to investigate the potential anticancer effects of this compound in esophageal squamous cell carcinoma. []

Q11: What clinical trials have been conducted on this compound?

A11: Several clinical trials have investigated the efficacy and safety of this compound in various conditions, including radiation-induced mucositis, [, , ] postoperative sore throat, [, ] and plaque-induced gingival inflammation. []

Q12: What drug delivery strategies are being explored for this compound?

A12: Researchers are exploring novel formulations of this compound to improve its delivery and therapeutic efficacy. These include in situ gelling formulations for oral application, which aim to enhance drug residence time at the target site and improve patient compliance. []

Q13: What analytical methods are used to quantify this compound?

A13: Analytical methods such as high-performance liquid chromatography (HPLC) [] and potentiometry [] are employed to quantify this compound in various matrices, including biological samples and pharmaceutical formulations.

Q14: What are some alternatives to this compound for the treatment of pain and inflammation?

A14: Depending on the specific condition, alternative treatments for pain and inflammation may include other NSAIDs, such as ibuprofen or naproxen, as well as corticosteroids, analgesics, and physical therapy. []

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